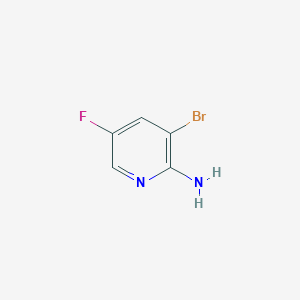

2-Amino-3-bromo-5-fluoropyridine

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

3-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQMCRVUAALNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583124 | |

| Record name | 3-Bromo-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869557-43-7 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869557-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Halogenated Pyridine Derivative in Chemical Research

Halogenated pyridines are a critical class of compounds in medicinal chemistry and materials science, prized for their utility in constructing a wide array of functional molecules. ossila.comnih.gov The presence of halogen atoms on the pyridine (B92270) ring provides reactive handles for various chemical transformations, enabling the precise and regiocontrolled introduction of diverse functionalities. ossila.com 2-Amino-3-bromo-5-fluoropyridine is a prime example of such a scaffold, where each substituent plays a crucial role in its chemical reactivity and utility as a synthetic intermediate. vivanacl.com

The significance of this compound stems from the distinct properties conferred by its substituents. The amino group can act as a nucleophile or a directing group in electrophilic aromatic substitution, and it can be readily diazotized to introduce other functional groups. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution and a key participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and bioavailability of the final molecule. ossila.com This strategic arrangement of functional groups on the pyridine core makes this compound a highly sought-after precursor for creating complex molecular architectures. vivanacl.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 869557-43-7 |

| Molecular Formula | C₅H₄BrFN₂ |

| Molecular Weight | 191.00 g/mol |

| Melting Point | 62-66 °C |

| Form | Solid |

This data is compiled from publicly available chemical information. sigmaaldrich.com

Overview of Research Trajectories and Future Outlook

Multi-step Synthetic Routes from Precursors

A plausible synthetic pathway to this compound commences with 2-Amino-5-nitropyridine (B18323). This route involves protection of the amino group, reduction of the nitro group, introduction of the fluorine atom via a diazotization reaction, and subsequent bromination.

To prevent unwanted side reactions during subsequent nitration and other transformations, the primary amino group of 2-Amino-5-nitropyridine is first protected. Acetylation is a common method for this purpose, converting the amino group into an acetamido group, which is less activating and sterically more hindered. The reaction is typically carried out using acetic anhydride (B1165640). google.com

A general procedure for the acetylation of a similar compound, 2-aminopyridine (B139424), involves reacting it with acetic anhydride. Optimal conditions for such a reaction can yield the acetylated product, 2-acetamidopyridine, in high yields. google.comdissertationtopic.net For instance, reacting 2-aminopyridine with acetic anhydride can achieve a yield of 96.3% after refluxing for one hour. researchgate.net Another method involves dissolving 2-aminopyridine in acetic acid and reacting it with acetic anhydride, which can result in a yield of up to 95%. google.com

Table 1: Reaction conditions for the acetylation of 2-aminopyridine

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | Acetic Anhydride | Acetic Acid | < 60°C | 1 h | 95% | google.com |

| 2-Aminopyridine | Acetic Anhydride | None | Reflux | 1 h | 96.3% | researchgate.net |

The provided outline suggests nitration and reduction. However, starting with 2-Amino-5-nitropyridine, the pyridine (B92270) ring is already nitrated. Therefore, the logical next step is the reduction of the nitro group at the 5-position to an amino group. This transformation is crucial for the subsequent introduction of the fluorine atom. The reduction of 2-acetamido-5-nitropyridine (B189021) can be achieved using various reducing agents, such as hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. dissertationtopic.net

Optimal conditions for the reduction of 2-acetamido-5-nitropyridine using hydrazine hydrate and a Pd/C catalyst in ethanol (B145695) at 80°C for 3.5 hours can lead to a yield of 93.26% of 2-acetamido-5-aminopyridine. dissertationtopic.net

Table 2: Conditions for the reduction of 2-acetamido-5-nitropyridine

| Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Acetamido-5-nitropyridine | Hydrazine Hydrate, Pd/C | Ethanol | 80°C | 3.5 h | 93.26% | dissertationtopic.net |

Following the reduction, the newly formed amino group at the 5-position is converted to a fluorine atom. This is commonly achieved through a Balz-Schiemann reaction, which involves diazotization of the amine with a nitrite (B80452) source in the presence of fluoroboric acid or its salts, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. dissertationtopic.netresearchgate.net

For the diazotization of the similar compound 2-acetamido-5-aminopyridine, sodium nitrite and fluoroboric acid are used. The reaction is typically carried out at a low temperature to form the stable diazonium salt. dissertationtopic.net The subsequent thermal decomposition of this salt, known as the Schiemann reaction, introduces the fluorine atom onto the pyridine ring. researchgate.net The final step in this sequence is the hydrolysis of the protecting acetyl group, usually under basic conditions with sodium hydroxide, to regenerate the free amino group at the 2-position, yielding 2-amino-5-fluoropyridine (B1271945). dissertationtopic.netresearchgate.net

Table 3: Reaction conditions for diazotization, Schiemann reaction, and hydrolysis

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Diazotization | 2-Acetamido-5-aminopyridine | Sodium Nitrite, Fluoroboric acid | Ethanol | 25°C | 1.5 h | 87.22% | dissertationtopic.net |

| Schiemann Reaction | 2-Acetamido-5-pyridine tetrafluoroborate diazonium salt | None | Toluene | 110°C | - | 64.94% | dissertationtopic.net |

| Hydrolysis | 2-Acetamido-5-fluoropyridine | NaOH (20% aq. solution) | Water | 80°C | 2 h | 95.25% | dissertationtopic.net |

The final step in this synthetic route is the selective bromination of 2-amino-5-fluoropyridine at the 3-position to yield the target compound, this compound. This electrophilic aromatic substitution is directed by the activating amino group. Various brominating agents can be employed, such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. researchgate.net The synthesis of 2-amino-5-bromopyridine (B118841) from 2-aminopyridine has been achieved through bromination with bromine at 50°C, following an initial N-acylation step. researchgate.net

Table 4: General conditions for the bromination of an N-acylated 2-aminopyridine

| Reactant | Reagent | Temperature | Reference |

|---|---|---|---|

| N-acetyl-2-aminopyridine | Bromine (Br₂) | 50°C | researchgate.net |

An alternative and more direct approach to synthesizing this compound starts from the commercially available 2-Amino-5-fluoropyridine. This method simplifies the process by eliminating the need for the reduction and diazotization steps. The key transformation in this route is the direct and regioselective bromination of the starting material.

The amino group at the 2-position and the fluorine atom at the 5-position direct the electrophilic substitution of bromine to the 3-position of the pyridine ring. Reagents such as N-bromosuccinimide (NBS) in a solvent like chloroform (B151607) or acetonitrile (B52724) are commonly used for such selective brominations of activated pyridine rings. The reaction conditions, including temperature and reaction time, would need to be carefully controlled to favor the formation of the desired monobrominated product and minimize the formation of any dibrominated byproducts.

Alternative Route via 2-Amino-5-fluoropyridine

Starting Material Preparation: Reduction of 2-Amino-5-nitropyridine to 2,5-Diaminopyridine (B189467)

A prevalent synthetic strategy commences with 2-aminopyridine, which is first nitrated to produce 2-amino-5-nitropyridine. dissertationtopic.netoaji.net The subsequent step, crucial for installing the second amino group, is the reduction of the nitro group at the 5-position. This transformation yields the key intermediate, 2,5-diaminopyridine.

The reduction of the nitro group in 2-amino-5-nitropyridine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine hydrate, or using metal-acid systems such as iron in acetic acid or stannous chloride in hydrochloric acid. dissertationtopic.netorgsyn.org For instance, a process using hydrazine hydrate with a Pd/C catalyst in ethanol at reflux (80°C) has been reported to achieve a yield of 93.26%. dissertationtopic.net

Table 1: Conditions for the Reduction of 2-Amino-5-nitropyridine

| Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Hydrazine hydrate / Pd/C | Ethanol | 80°C | 93.26 | dissertationtopic.net |

| Reduced Iron / HCl | Ethanol/Water | Reflux | ~65 | orgsyn.org |

Diazotization-Fluorination of the 5-Amino Group

With 2,5-diaminopyridine in hand, the next step involves the selective transformation of the amino group at the 5-position into a fluorine atom. This is typically achieved via a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction or a variation thereof. cas.cnthieme-connect.de The process involves two key stages: diazotization of the target amino group, followed by fluorodediazoniation.

The diazotization is carried out by treating the diamine with a source of nitrous acid, such as sodium nitrite (NaNO₂), in the presence of a strong acid. For fluorination, tetrafluoroboric acid (HBF₄) is commonly used, which allows for the formation of a relatively stable diazonium tetrafluoroborate salt. thieme-connect.de This intermediate can sometimes be isolated before being thermally decomposed to introduce the fluorine atom, releasing nitrogen gas and boron trifluoride. cas.cnacs.org The reaction must be carefully controlled, as the diazonium salt can be unstable. nii.ac.jpresearchgate.net

In the case of 2,5-diaminopyridine, the 2-amino group is generally less reactive towards diazotization than the 5-amino group due to the electronic influence of the ring nitrogen. This relative difference in reactivity allows for the selective diazotization of the 5-amino group. The subsequent thermal decomposition of the diazonium salt intermediate yields 2-amino-5-fluoropyridine. A reported synthesis involving diazotization followed by a Schiemann reaction gives a combined yield of 51.6% for these two steps. researchgate.net

Bromination at the 3-Position with N-Bromosuccinimide (NBS)

The final step in this sequence is the regioselective bromination of 2-amino-5-fluoropyridine to introduce a bromine atom at the 3-position. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low concentration of bromine, which can enhance selectivity and is easier to handle than elemental bromine. organic-chemistry.orgmasterorganicchemistry.com

The regioselectivity of the bromination is governed by the directing effects of the substituents on the pyridine ring. The amino group at the 2-position is a powerful activating group and is ortho-, para-directing. The fluorine atom at the 5-position is a deactivating group but is also ortho-, para-directing. In 2-amino-5-fluoropyridine, the 5-position is occupied by fluorine. The positions ortho to the amino group are C3 and the ring nitrogen, and the position para is C5 (blocked). The C3 position is therefore strongly activated by the amino group, making it the most likely site for electrophilic substitution. rsc.org The reaction is typically carried out in a suitable solvent like chloroform or acetonitrile. researchgate.net

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be envisioned via different sequences. The order of the fluorination and bromination steps is the primary point of divergence, leading to distinct strategic approaches.

Diazotization-Fluorination First Approach

This is the route detailed in the preceding sections (2.1.2.1 - 2.1.2.3). The synthetic sequence is as follows: 2-Amino-5-nitropyridine → 2,5-Diaminopyridine → 2-Amino-5-fluoropyridine → this compound.

This approach leverages the reliable synthesis of 2-amino-5-fluoropyridine from readily available precursors. The final bromination step benefits from the strong directing effect of the amino group, which selectively activates the C3 position for electrophilic attack.

Bromination First Approach

An alternative strategy involves introducing the bromine atom earlier in the synthesis. A plausible, though more challenging, route could start from 2-aminopyridine and proceed as follows: 2-Aminopyridine → 2-Amino-3-bromopyridine → 2-Amino-3-bromo-5-nitropyridine → 2-Amino-3-bromo-5-aminopyridine → this compound.

This pathway introduces the bromine atom at the 3-position first. Subsequent nitration would be directed to the 5-position, followed by reduction of the nitro group and finally, diazotization-fluorination to install the fluorine atom.

Regioselectivity and Yield Considerations in Different Routes

A comparison of the two approaches reveals significant differences in terms of regioselectivity and potential yields.

Regioselectivity:

Fluorination First: The key regiochemical challenge in this route is the final bromination step. However, the powerful ortho-directing effect of the 2-amino group strongly favors substitution at the C3 position, as the C5 (para) position is already substituted. This generally leads to high regioselectivity. rsc.org

Bromination First: This route faces a significant regioselectivity hurdle at the very first step. The direct bromination of 2-aminopyridine with reagents like NBS or Br₂ typically yields 2-amino-5-bromopyridine as the major product, with the formation of 2-amino-3,5-dibromopyridine (B40352) as a common side product. ijssst.infoheteroletters.org Achieving selective bromination at the 3-position is difficult and often results in low yields, complicating the entire synthetic sequence from the outset.

| Primary Challenge | Handling of potentially unstable diazonium salt intermediates. | Achieving regioselective bromination at the C3 position of 2-aminopyridine. |

Optimization of Synthetic Conditions

The efficiency and viability of synthesizing this compound are critically dependent on the optimization of reaction conditions. This includes the careful selection of reagents, the strategic use of catalysts, and the precise control of reaction parameters.

Reagent Selection (e.g., NBS vs. Liquid Bromine)

The bromination of the pyridine ring is a crucial step in the synthesis. The choice of brominating agent significantly impacts the reaction's selectivity and safety. While liquid bromine is a powerful brominating agent, its use presents challenges due to its high reactivity and hazardous nature, often leading to over-bromination and the formation of by-products like 2-amino-3,5-dibromopyridine. researchgate.netgoogle.com

N-Bromosuccinimide (NBS) has emerged as a preferred alternative. researchgate.netpipzine-chem.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org NBS is a solid, making it easier and safer to handle than liquid bromine. masterorganicchemistry.com It provides a slow and controlled release of bromine radicals, which can lead to more selective bromination at the desired position on the pyridine ring. organic-chemistry.orgwikipedia.org The use of NBS can significantly improve the yield and purity of the desired product by minimizing the formation of di-brominated impurities. ijssst.info

Table 1: Comparison of Brominating Agents

| Reagent | State | Advantages | Disadvantages |

| Liquid Bromine | Liquid | High reactivity. | Hazardous, difficult to handle, can lead to over-bromination and by-product formation. researchgate.netgoogle.commasterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Solid | Safer and easier to handle, provides controlled bromination, higher selectivity, reduces by-product formation. pipzine-chem.commasterorganicchemistry.comijssst.info | May require specific reaction conditions to initiate the reaction. |

Catalyst Use and Reuse (e.g., Pd/C in Hydrogenation)

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups to amines, a key transformation that can be part of the synthetic sequence for this compound. researchgate.netgoogle.comyoutube.comyoutube.com Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this purpose due to its high activity and selectivity. researchgate.net

A significant advantage of using a heterogeneous catalyst like Pd/C is the potential for catalyst reuse. numberanalytics.comessentialchemicalindustry.orgnumberanalytics.commdpi.com After the reaction, the solid catalyst can be easily separated from the liquid reaction mixture through filtration or centrifugation. mdpi.com This allows for the recovery and subsequent reuse of the expensive palladium catalyst, which is crucial for the economic viability of industrial-scale production. numberanalytics.comnumberanalytics.com The ability to recycle the catalyst not only reduces costs but also minimizes the environmental impact associated with catalyst disposal. numberanalytics.commdpi.com However, catalyst deactivation can occur over time due to poisoning, sintering, or fouling, which may necessitate regeneration or replacement. mdpi.com

Table 2: Research Findings on Pd/C Catalyzed Hydrogenation

| Study Focus | Key Findings |

| Catalyst Activity | Pd/C demonstrates high activity and selectivity in the hydrogenation of nitroaromatics to anilines. researchgate.net |

| Catalyst Reuse | Heterogeneous nature allows for straightforward separation and reuse, reducing operational costs and environmental impact. numberanalytics.comnumberanalytics.commdpi.com |

| Deactivation | Catalyst performance can diminish over multiple cycles due to various deactivation mechanisms. mdpi.com |

Controlled Reaction Parameters (Temperature, Solvent, Time)

The success of the synthesis of this compound is highly dependent on the precise control of reaction parameters such as temperature, solvent, and reaction time. For instance, in the diazotization-fluorination sequence starting from an aminopyridine, temperature control is critical. Diazotization reactions are typically carried out at low temperatures (-5 to 0°C) to ensure the stability of the diazonium salt intermediate. researchgate.net Subsequent thermal decomposition of the diazonium salt to introduce the fluorine atom requires careful heating to a specific temperature (e.g., 130°C) to achieve a good yield. researchgate.net

The choice of solvent is equally important. It must be inert to the reactants and reagents under the reaction conditions and should facilitate the desired reaction pathway. For example, a patent describes a bromination reaction carried out at a temperature between 20-90°C for 2-6 hours. google.com Another synthesis of 2-amino-5-fluoropyridine specifies reaction conditions for various steps, including nitrification at 45°C for 2 hours and hydrolysis at reflux for 2.5 hours, highlighting the specificity of these parameters for each transformation. researchgate.net

Industrial Scale Production Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges and considerations aimed at improving efficiency, safety, and sustainability.

Process Intensification through Continuous Flow Systems

Continuous flow chemistry offers a promising alternative to traditional batch processing for the industrial synthesis of fine chemicals and pharmaceutical intermediates. nih.govescholarship.orgyoutube.com In a continuous flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.govescholarship.org This enhanced control can lead to higher yields, improved selectivity, and safer operation, particularly for reactions involving hazardous reagents or unstable intermediates. nih.gov The small reactor volumes in flow systems also minimize the risks associated with exothermic reactions. nih.gov The development of continuous flow methods for the synthesis of pyridine derivatives is an active area of research. nih.govescholarship.org

Table 3: Advantages of Continuous Flow Systems

| Feature | Benefit |

| Precise Parameter Control | Improved yield, selectivity, and product consistency. nih.govescholarship.org |

| Enhanced Safety | Smaller reaction volumes reduce risks with hazardous reagents and exothermic reactions. nih.gov |

| Scalability | Easier to scale up production by running the system for longer durations. |

| Automation | Potential for automated synthesis, leading to increased efficiency. escholarship.org |

Solvent Recycling Methodologies

In pharmaceutical and chemical manufacturing, solvents can constitute a significant portion of the waste stream, often accounting for 60-70% of the total waste. acsgcipr.org The recycling and recovery of solvents are therefore critical for reducing the environmental footprint and operational costs of a manufacturing process. acsgcipr.orgseppure.comconsensus.apptheclimatedrive.org On-site solvent recycling can significantly cut down on the costs associated with purchasing fresh solvents and disposing of hazardous waste. seppure.compharmamanufacturing.com

Various technologies can be employed for solvent recovery, including distillation, nanofiltration, and pervaporation. consensus.app The choice of method depends on the specific solvent and the nature of the impurities. For instance, one company in the pharmaceutical sector reported that in 2023, 35% of the solvents used in their small molecules division were recycled. theclimatedrive.org Of this, 20% was reused within the API manufacturing process, while the remaining 15% was sold for use in other industries. theclimatedrive.org Implementing robust solvent recycling programs is a key aspect of green and sustainable chemical manufacturing. seppure.com

Synthetic Applications as a Building Block

This compound is a halogenated and fluorinated pyridine derivative that serves as a versatile building block in organic synthesis. vivanacl.comossila.com Its utility stems from the presence of multiple reactive sites: an amino group, a bromine atom, and a fluorine atom attached to the pyridine core. These functional groups allow for a variety of chemical transformations, making it a valuable intermediate in the creation of more complex molecules. vivanacl.com The compound is recognized as a biochemical reagent for life science research and as a sulfonylation reagent in the fields of organic synthesis and drug discovery. targetmol.com It is primarily utilized as a raw material for the production of pharmaceuticals and agrochemicals. vivanacl.com

The structural framework of this compound makes it an important precursor for synthesizing complex heterocyclic and polycyclic azaarene structures. vivanacl.comchemicalbook.com The strategic placement of the amino, bromo, and fluoro substituents allows for selective and sequential reactions, such as nucleophilic substitutions, cross-coupling reactions, and diazotization, to build intricate molecular architectures. researchgate.netambeed.comgoogle.com This adaptability makes it a key intermediate in synthetic pathways aimed at producing fine and specialty chemicals. vivanacl.com

A notable application of this compound is its role as a reactant in the synthesis of cyano heteroaryl bromides. The bromo group can be converted to a cyano group, yielding a different set of reactive properties for subsequent synthetic steps. One documented method involves the conversion of this compound to 2-amino-3-cyano-5-fluoropyridine. In this reaction, the starting material is treated with reagents such as potassium hexacyanoferrate(II) trihydrate. ambeed.com The resulting residue is then purified, for example by using silica (B1680970) gel column chromatography, to isolate the desired cyano derivative. ambeed.com

Reaction Data: Cyanation of this compound

| Reactant | Key Reagent | Product | Source |

|---|---|---|---|

| This compound | potassiumhexacyanoferrate(II) trihydrate | 2-amino-3-cyano-5-fluoropyridine | ambeed.com |

The chemical structure of this compound allows for extensive derivatization to tailor its properties for specific synthetic targets. The functional groups on the pyridine ring can be selectively modified. For instance, the amino group can undergo reactions such as acetylation to form 2-Acetamido-3-bromo-5-fluoropyridine. synquestlabs.com This modification can alter the electronic properties and reactivity of the molecule or serve as a protecting group in a multi-step synthesis.

Furthermore, the bromine atom is a key site for derivatization, particularly through various cross-coupling reactions like Suzuki, Stille, and Hiyama coupling. ambeed.com These reactions enable the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the pyridine ring, significantly increasing molecular complexity. The fluorine atom also influences the molecule's chemical properties, including its acidity and reactivity, which can be leveraged in designing synthetic pathways. ossila.com

Examples of Derivatization

| Starting Material | Type of Derivatization | Resulting Compound/Function | Source |

|---|---|---|---|

| This compound | Acetylation of the amino group | 2-Acetamido-3-bromo-5-fluoropyridine | synquestlabs.com |

| This compound | Cyanation (Substitution of bromine) | 2-amino-3-cyano-5-fluoropyridine | ambeed.com |

| This compound | General Cross-Coupling (e.g., Suzuki, Stille) | Introduction of various organic moieties at the bromine position | ambeed.com |

Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Fluoropyridine

Types of Chemical Reactions

2-Amino-3-bromo-5-fluoropyridine participates in a variety of chemical transformations, including nucleophilic substitution, metal-catalyzed coupling reactions, and reduction reactions. These reactions allow for the strategic modification of the pyridine (B92270) core, enabling the synthesis of a diverse array of more complex molecules.

Nucleophilic Substitution Reactions of Halogen Substituents

The pyridine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNA) at the positions occupied by the halogen atoms. In such reactions, the bromine atom at the 3-position is generally more susceptible to displacement by nucleophiles than the fluorine atom at the 5-position. This is attributed to the C-Br bond being weaker than the C-F bond, making the bromide ion a better leaving group.

While specific examples of nucleophilic substitution on this compound with a wide range of nucleophiles are not extensively documented in publicly available literature, the general principles of SNA on halopyridines apply. For instance, related compounds undergo nucleophilic substitution with amines under metal-free conditions to yield aminated products in high yields. It is also known that alkoxides can displace halogen substituents on activated pyridine rings. The reactivity of the halogen leaving groups in 2-halopyridines with sodium thiophenoxide has been shown to follow the order I > Br > Cl > F, further supporting the superior leaving group ability of bromide compared to fluoride (B91410).

Coupling Reactions (e.g., Suzuki Coupling with Boronic Acids)

The bromine atom at the 3-position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

In a typical Suzuki coupling, this compound is reacted with a boronic acid in the presence of a palladium catalyst and a base. The bromine at the C-3 position is selectively displaced. google.com

| Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product Type |

| Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | 75°C-80°C | Biaryl compounds |

| Heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | THF/H₂O | Heterobiaryl compounds |

This table presents typical conditions for Suzuki coupling reactions involving halopyridines and is illustrative for this compound.

Another important coupling reaction is the Sonogashira coupling, which involves the reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. A documented example is the reaction with trimethylsilylacetylene, catalyzed by Pd(dppf)Cl₂ and CuI with triethylamine (B128534) as the base, to produce the corresponding alkynylpyridine derivative. google.comgoogleapis.comgoogle.comgoogleapis.com This transformation is valuable for constructing more complex molecular architectures.

Reduction Reactions

Information regarding the reduction of the halogen substituents or the pyridine ring of this compound is limited in readily available scientific literature. Most documented reduction reactions involving this compound or its precursors focus on the conversion of a nitro group to an amino group during its synthesis. For instance, a common synthetic route involves the catalytic hydrogenation of a nitropyridine precursor using a palladium on carbon (Pd/C) catalyst and hydrogen gas to yield the corresponding aminopyridine.

Influence of Substituents on Reactivity

The reactivity of the this compound molecule is a direct consequence of the electronic properties of its substituents. The interplay between the electron-withdrawing halogen atoms and the electron-donating amino group creates a unique reactivity profile.

Electron-Withdrawing Effects of Bromo and Fluoro Groups

Halogens can also exhibit a weak electron-donating resonance effect (+M effect) by donating a lone pair of electrons to the aromatic system. This effect is generally weaker than their inductive effect, especially for fluorine where the 2p orbital of fluorine has a significant size mismatch with the p-orbitals of the carbon atoms in the pyridine ring.

Ortho/Para-Directing Effect of the 2-Amino Group

The amino group at the 2-position is a powerful activating group and an ortho/para-director for electrophilic aromatic substitution. It exerts a strong electron-donating resonance effect (+M effect) by delocalizing its lone pair of electrons into the pyridine ring. This significantly increases the electron density at the positions ortho (position 3) and para (position 5) to the amino group.

Chemoselectivity in Functionalization

The functionalization of halogenated pyridines, such as derivatives of this compound, demonstrates a high degree of chemoselectivity, which is dependent on the reaction conditions employed. The presence of multiple halide substituents—bromo, fluoro, and in some analogues, chloro—offers the potential for selective substitution, enabling the synthesis of diverse and highly functionalized pyridine structures. nih.govresearchgate.net

Under palladium-catalyzed conditions, the substitution of the bromide atom is highly favored. nih.govresearchgate.net Specifically, using a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2dba3) and Xantphos as the ligand, in the presence of a base, leads to the exclusive amination at the C-5 position (where the bromine is located). nih.govresearchgate.net This selectivity holds for reactions with both secondary amines and primary anilines. nih.gov The higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in the presence of a palladium catalyst is the driving force for this specific transformation. researchgate.net

For instance, the amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) with various amines under these catalytic conditions yields exclusively the 5-amino product. nih.gov This method provides a reliable strategy for introducing nitrogen-based nucleophiles at the C-5 position of the pyridine ring while leaving the other halogen atoms intact.

Table 1: Catalytic Amination of 5-Bromo-2-chloro-3-fluoropyridine

| Amine | Product |

|---|---|

| Secondary Amines | 5-(Dialkylamino)-2-chloro-3-fluoropyridine |

| Primary Anilines | 5-(Arylamino)-2-chloro-3-fluoropyridine |

Data derived from research on chemoselective amination. nih.gov

In a notable reversal of chemoselectivity, the absence of a palladium catalyst favors substitution at the 2-chloro position. nih.govresearchgate.net When 5-bromo-2-chloro-3-fluoropyridine is subjected to neat reaction conditions with an amine in the absence of a catalyst, nucleophilic substitution occurs preferentially at the C-2 position. nih.gov This outcome is attributed to the inherent electronic activation of the C-2 position by the ring nitrogen, which facilitates nucleophilic aromatic substitution (SNAr) at this site over the C-5 position.

This switch in reactivity provides a powerful tool for medicinal chemists, allowing for the selective synthesis of either 2-amino or 5-amino substituted dihalopyridines from the same starting material simply by choosing whether or to include a palladium catalyst. nih.govresearchgate.net

The fluoro group at the C-3 position can also be selectively targeted under specific nucleophilic aromatic substitution (SNAr) conditions. nih.gov While typically less reactive than chloro and bromo groups in palladium-catalyzed cross-coupling reactions, the C-F bond can be activated towards substitution by strong nucleophiles, particularly when the aromatic ring is electron-deficient. acs.orgnih.gov For 5-bromo-2-chloro-3-fluoropyridine, selective substitution of the 3-fluoro group can be achieved, affording a dihalo adduct where the fluorine has been replaced by a nucleophile, leaving the bromo and chloro substituents untouched. nih.gov

The reactivity of fluoroarenes in SNAr reactions is a subject of ongoing research, with methods being developed to facilitate the substitution of even unactivated fluoroarenes through photoredox catalysis. nih.gov Generally, the high electronegativity of fluorine can accelerate SNAr reactions compared to other halogens. nih.gov In the context of polysubstituted pyridines, the specific electronic environment created by the other substituents and the pyridine nitrogen dictates the feasibility and regioselectivity of fluorine substitution. researchgate.netacs.org

Mechanistic Studies of Transformations

The transformations of this compound and its analogues are governed by well-established reaction mechanisms. The chemoselectivity observed is a direct consequence of the different mechanistic pathways that are favored under various reaction conditions.

The palladium-catalyzed amination of the C-Br bond proceeds via a typical catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The initial and rate-determining step is the oxidative addition of the palladium(0) complex into the C-Br bond, which is more facile than oxidative addition into C-Cl or C-F bonds. This inherent difference in reactivity is the cornerstone of the observed chemoselectivity.

Conversely, the substitution at the 2-chloro position under non-catalytic, neat conditions is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon at the C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen. In the subsequent step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final product. The C-2 and C-4 positions of the pyridine ring are the most activated towards this type of attack. acs.org

The selective substitution of the fluoro group also follows an SNAr mechanism. nih.gov Although the C-F bond is the strongest carbon-halogen bond, the high electronegativity of fluorine makes the attached carbon highly electrophilic and susceptible to nucleophilic attack, provided the conditions are suitable to overcome the activation energy. acs.orgnih.gov The choice of a strong nucleophile and appropriate reaction conditions can favor the formation of the Meisenheimer intermediate at the C-3 position, leading to the selective displacement of the fluoride ion. nih.gov

Spectroscopic and Computational Investigations

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the molecular structure and understanding the bonding within 2-Amino-3-bromo-5-fluoropyridine.

Infrared (IR) spectroscopy is a fundamental technique used to identify the vibrational modes of a molecule, which correspond to its specific functional groups. For this compound, the IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching and bending), the pyridine (B92270) ring (C-C and C-N stretching), and the carbon-halogen bonds (C-Br and C-F stretching).

While specific experimental IR spectra for this compound are not widely published, data from analogous compounds like 2-amino-3,5-dibromopyridine (B40352) offer significant insights. bas.bg In a study of this related molecule, linear-dichroic IR (IR-LD) spectroscopy of samples oriented in a nematic liquid crystal host was used to definitively assign the orientation of the transition dipole moments for specific vibrational bands. bas.bg This technique is crucial for distinguishing between vibrational modes with similar frequencies but different symmetries. For this compound, IR-LD could precisely determine the orientation of the N-H, C-F, and C-Br bond vibrations relative to the molecular framework.

Key expected vibrational frequencies for this compound, based on related compounds, are summarized in the table below. chemicalbook.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (NH₂) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amino (NH₂) | Scissoring (Bending) | 1600-1650 |

| Pyridine Ring | C=C and C=N Stretching | 1400-1600 |

| C-F | Stretching | ~1220 chemicalbook.com |

| C-Br | Stretching | ~550 chemicalbook.com |

This table presents expected values based on data from analogous compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). The UV-Vis spectrum of this compound is expected to be characterized by π-π* transitions within the aromatic pyridine ring.

In a study on the closely related 2-amino-3,5-dibromopyridine, the UV-Vis spectrum recorded in acetonitrile (B52724) showed a broad absorption band at 255 nm. bas.bg Similarly, for this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electron-donating amino group, would influence the energy of these electronic transitions. The position and intensity of the absorption maxima can be sensitive to the solvent environment. Time-dependent density functional theory (TD-DFT) calculations are often employed to support the assignment of experimental UV-Vis absorption bands. researchgate.net

| Compound | Solvent | λmax (nm) | Reference |

| 2-amino-3,5-dibromopyridine | Acetonitrile | 255 | bas.bg |

| 2-amino-5-bromobenzoic acid | Ethanol (B145695) | 346, 260 | researchgate.net |

This table shows experimental data for analogous compounds to infer the expected spectral properties of this compound.

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals are expected for the two aromatic protons on the pyridine ring and the two protons of the amino group. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the bromo, fluoro, and amino substituents. Predicted ¹H NMR data suggests signals around δ 7.93 (d, 1H), 7.50 (dd, 1H), and 4.80 (br s, 2H) in CDCl₃. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atoms directly bonded to the electronegative nitrogen, fluorine, and bromine atoms would show characteristic chemical shifts. For instance, in the related compound 2-bromo-5-fluoropyridine, the carbon attached to fluorine shows a large coupling constant (¹JCF), which is a hallmark of C-F bonds. rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for characterization. It provides highly sensitive and specific information about the chemical environment of the fluorine atom. The chemical shift of the fluorine atom in this compound would be indicative of the electronic effects of the other substituents on the pyridine ring. In various 2-amino-5-fluoropyridine (B1271945) derivatives, the ¹⁹F chemical shift is typically observed in the range of -140 to -146 ppm. rsc.org

| Nucleus | Predicted/Analog Data | Remarks | Reference |

| ¹H | δ 7.90 (s, 1H); 7.33-7.27 (m, 1H); 4.92 (s, NH₂) | Predicted for this compound. | bas.bgvivanacl.com |

| ¹³C | δ 155.2 (d, J=249.5 Hz), 154.0, 135.4 (d, J=25.2 Hz), 124.9 (d, J=20.2 Hz), 115.3 (d, J=3.8 Hz) | Data for the analogous compound 2-(N,N-Dimethylamino)-5-fluoropyridine. | rsc.org |

| ¹⁹F | δ -140.07 | Data for the analogous compound 2-Anilino-5-fluoropyridine. | rsc.org |

This table presents a combination of predicted data for the title compound and experimental data for closely related analogs.

FT-Raman spectroscopy is complementary to IR spectroscopy. It measures the scattered light from a sample, providing information about its vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the molecule. Therefore, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, FT-Raman would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Br and C-F bonds. A combined analysis of both IR and Raman spectra, supported by DFT calculations, allows for a more complete assignment of the fundamental vibrational modes. jconsortium.comnih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides accurate data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, a study on 2-amino-3,5-dibromopyridine revealed that the molecules form hydrogen-bonded dimers in the crystal lattice, where the amino group of one molecule interacts with the pyridine nitrogen of a neighboring molecule (N-H···N). bas.bg It is highly probable that this compound would exhibit similar dimeric structures or other hydrogen-bonding networks in the solid state, influencing its physical properties like melting point and solubility.

Quantum Chemical Calculations and Theoretical Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. chemicalbook.comresearchgate.net

For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This provides theoretical bond lengths and angles that can be compared with experimental data if available.

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental bands. jconsortium.com

Analyze electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netjconsortium.com

Generate Molecular Electrostatic Potential (MEP) maps: MEP maps visualize the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the fluorine atom, and a positive potential near the amino group hydrogens. researchgate.net

| Computational Method | Application | Key Findings from Analogous Compounds | Reference |

| DFT (B3LYP/6-311++G(d,p)) | Geometry Optimization & Vibrational Frequencies | Provides optimized structures and aids in assigning IR/Raman bands. | researchgate.netjconsortium.com |

| DFT | HOMO-LUMO Analysis | The energy gap explains charge transfer interactions within the molecule. | jconsortium.comijesit.com |

| TD-DFT | UV-Vis Spectra Simulation | Calculates excitation energies and oscillator strengths to support experimental spectra. | researchgate.net |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | researchgate.net |

This table summarizes the application of computational methods and typical findings based on studies of similar compounds.

Electronic Structure Analysis

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a chemically intuitive picture of bonding and intramolecular interactions. sigmaaldrich.com This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align well with the familiar Lewis structure concept. sigmaaldrich.comnih.gov A key aspect of NBO analysis is the examination of donor-acceptor interactions, which reveal the extent of charge delocalization and its contribution to molecular stability. These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a more significant interaction and greater stabilization. researchgate.net

While specific NBO analysis data for this compound is not prevalent in the reviewed literature, a comprehensive study on the analogous compound, 2-Amino-3-bromo-5-nitropyridine, offers significant insights. researchgate.net For this molecule, DFT calculations show that the stability is derived from various intramolecular charge transfer interactions. The most significant interactions involve the delocalization of electron density from lone pairs (LP) on the nitrogen and oxygen atoms to antibonding orbitals (π* and σ*) within the pyridine ring.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for 2-Amino-3-bromo-5-nitropyridine

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N₇ | π(C₃-C₄) | 18.55 |

| LP (1) N₇ | π(C₅-C₆) | 12.11 |

| LP (1) O₁₁ | π(N₁₀-O₁₂) | 45.32 |

| π (C₃-C₄) | π(C₅-C₆) | 21.45 |

| π (C₅-C₆) | π*(N₁-C₂) | 23.89 |

Note: This data is for the related compound 2-Amino-3-bromo-5-nitropyridine and serves to illustrate the typical NBO interactions in a similarly substituted pyridine ring. Atom numbering is based on the source study. researchgate.net

Mulliken Population Analysis for Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, based on the distribution of the electrons as calculated by quantum chemistry methods. nih.gov This analysis provides insights into the electrostatic nature of the molecule and can help identify electrophilic and nucleophilic sites. The calculated atomic charges are known to be sensitive to the basis set used in the computation, but they provide a valuable qualitative understanding of charge distribution. nih.gov

Table 2: Calculated Mulliken Atomic Charges for 2-Amino-3-bromo-5-nitropyridine

| Atom | Charge (e) |

| C2 | 0.255 |

| C3 | 0.045 |

| C4 | -0.198 |

| C5 | 0.167 |

| N1 | -0.234 |

| N7 (NH₂) | -0.477 |

| H (NH₂) | 0.245 |

| Br8 | 0.041 |

| N10 (NO₂) | 0.398 |

| O11 (NO₂) | -0.271 |

| O12 (NO₂) | -0.275 |

Note: This data is for the related compound 2-Amino-3-bromo-5-nitropyridine and illustrates the expected charge distribution pattern. Atom numbering is based on the source study. researchgate.net

Non-Linear Optical (NLO) Behavior Prediction

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. sphinxsai.com The NLO response of a molecule is primarily determined by its ability to be polarized by an external electric field. This is quantified by the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.netthermofisher.com Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large β values, as this architecture facilitates intramolecular charge transfer (ICT). sphinxsai.com

Computational DFT methods are frequently used to predict the NLO properties of new molecules. nih.gov For this compound, the amino group (-NH₂) acts as an electron donor, while the electronegative fluorine and bromine atoms, along with the pyridine nitrogen, act as electron-withdrawing moieties. This D-π-A structure suggests that the molecule could possess NLO properties.

A study on 2-Amino-3-bromo-5-nitropyridine, which has a stronger electron-acceptor group (-NO₂), showed that the compound has a significant first hyperpolarizability value, suggesting it could be a good candidate for NLO materials. researchgate.net The calculated values for this molecule were a dipole moment (μ) of 1.851 Debye, a mean polarizability (α) of 1.723 × 10⁻²³ esu, and a first hyperpolarizability (β) of 7.428 × 10⁻³⁰ esu. researchgate.net The high β value is attributed to the charge transfer from the amino group to the nitro group through the pyridine ring. Given that the fluorine atom in this compound is also a strong electron acceptor, this molecule is likewise predicted to exhibit NLO behavior, although likely of a different magnitude than its nitro-substituted counterpart.

Table 3: Calculated NLO Properties for the Analogous 2-Amino-3-bromo-5-nitropyridine

| Property | Calculated Value |

| Dipole Moment (μ) | 1.851 D |

| Mean Polarizability (α) | 1.723 × 10⁻²³ esu |

| First Hyperpolarizability (β) | 7.428 × 10⁻³⁰ esu |

Note: This data is for the related compound 2-Amino-3-bromo-5-nitropyridine. researchgate.net

Thermodynamic Properties at Different Temperatures

The thermodynamic properties of a compound, such as heat capacity (C), entropy (S), and enthalpy (H), are essential for understanding its stability and behavior under different temperature conditions. These properties can be calculated using theoretical methods based on statistical mechanics, utilizing the vibrational frequencies obtained from DFT calculations.

For the related compound 2-Amino-3-bromo-5-nitropyridine, theoretical calculations have revealed a clear correlation between its thermodynamic properties and temperature. researchgate.net As the temperature increases, the heat capacity, entropy, and enthalpy values all rise. This is because higher temperatures lead to increased molecular vibration and translational and rotational motion, which in turn increases the total energy of the system. These calculations are vital for predicting the thermal stability of the compound and for optimizing conditions in its synthesis and application. Similar trends would be expected for this compound.

Table 4: Theoretically Calculated Thermodynamic Properties of 2-Amino-3-bromo-5-nitropyridine at Different Temperatures

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (C) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 69.45 | 16.21 | 1.15 |

| 200 | 83.32 | 26.43 | 3.28 |

| 298.15 | 94.58 | 35.12 | 6.21 |

| 400 | 105.11 | 42.15 | 10.08 |

| 500 | 114.76 | 47.54 | 14.56 |

| 600 | 123.65 | 51.68 | 19.52 |

Note: This data is for the related compound 2-Amino-3-bromo-5-nitropyridine. researchgate.net

Correlation between Structure and Spectroscopic Properties

The correlation between a molecule's geometric structure and its spectroscopic properties is a fundamental aspect of chemical analysis. researchgate.net Computational and experimental techniques like IR, Raman, and UV-Vis spectroscopy provide a window into the molecular framework. In substituted pyridines, the positions and electronic nature of the substituents significantly influence the vibrational frequencies and electronic transitions. bas.bg

In this compound, the presence of an amino group, a bromine atom, and a fluorine atom on the pyridine ring creates a unique electronic environment. The amino group, being an electron donor, tends to increase electron density in the ring and can form hydrogen bonds. The electronegative bromine and fluorine atoms have the opposite effect, withdrawing electron density.

This interplay affects the vibrational spectra. For instance, the stretching frequencies of the C-C and C-N bonds within the pyridine ring are sensitive to the electronic effects of the substituents. researchgate.net The C-F and C-Br stretching vibrations will appear at characteristic frequencies, and the N-H stretching and bending vibrations of the amino group will also be prominent. Studies on similar molecules, like 2-amino-3,5-dibromopyridine, show that the presence of halogen substituents leads to a higher-frequency shift of the in-plane skeleton vibrations. researchgate.net Furthermore, intermolecular hydrogen bonding, for example between the amino group of one molecule and the ring nitrogen of another, can cause significant shifts and splitting of the N-H stretching bands in the solid-state IR spectrum. bas.bg

The electronic (UV-Vis) spectrum is also heavily influenced by the molecular structure. The charge transfer interactions between the electron-donating amino group and the electron-accepting ring and halogen substituents are expected to give rise to absorption bands in the UV region. The specific wavelengths of these absorptions (λmax) are directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is modulated by the substituents. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Role as a Critical Intermediate in Pharmaceutical Synthesis

The strategic placement of its functional groups allows 2-Amino-3-bromo-5-fluoropyridine to serve as a crucial starting point or intermediate in multi-step synthetic pathways. The presence of bromine and fluorine atoms, along with an amino group, provides multiple reaction sites for chemists to build upon, enabling the construction of diverse molecular architectures. nbinno.com

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of anti-cancer agents. While direct synthesis pathways from this compound to a marketed anti-cancer drug are proprietary, the utility of closely related analogues is well-documented. For instance, similar aminopyridine intermediates play an irreplaceable role in the synthesis of tyrosine kinase inhibitors, a cornerstone of modern cancer chemotherapy. researchgate.net Tyrosine kinases are critical enzymes in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer. The development of novel pyrimidine analogues, which share structural similarities, has also yielded compounds tested against various cancer cell lines, including human colon cancer (HCT116) and lung cancer (A549). arabjchem.org Furthermore, research into (+)-nopinone-based 2-amino-3-cyanopyridines has shown that derivatives with bromo-substituents on an aromatic ring contribute significantly to their anti-cancer activity. researchgate.net

The development of treatments for leukemia often involves targeting specific molecular abnormalities in cancer cells. Tyrosine kinase inhibitors are particularly relevant in this context, especially for chronic myeloid leukemia (CML). arabjchem.org The synthesis of potent inhibitors like Dasatinib, used to treat CML, relies on complex heterocyclic intermediates. arabjchem.org The core structure provided by aminopyridine derivatives is vital for creating molecules that can fit into the ATP-binding site of kinases like Bcr-Abl, which is characteristic of CML. Bromo-pyrimidine analogues have been synthesized and evaluated for their in-vitro cytotoxic activity against human chronic myeloid leukemia (K562) and acute monocytic leukemia (U937) cell lines. arabjchem.org This highlights the potential of intermediates like this compound in the synthesis of next-generation anti-leukemia therapies.

The 5-fluoropyridine moiety is a key component in the synthesis of novel antibiotic agents. Researchers have successfully used related starting materials to create a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov Oxazolidinones are a clinically important class of synthetic antibiotics that are effective against multidrug-resistant Gram-positive bacteria. nih.gov The synthesis of these complex molecules demonstrates the utility of fluorinated aminopyridines as essential building blocks for developing new drugs to combat the growing threat of antibiotic resistance.

Targeting Specific Biological Pathways

The derivatives synthesized from this compound and related compounds are designed to interact with specific targets within biological pathways to exert their therapeutic effects.

As mentioned, a primary target for anti-cancer agents derived from this scaffold is the family of tyrosine kinases . researchgate.net By inhibiting these enzymes, the resulting drugs can block the signaling pathways that drive tumor growth and proliferation. researchgate.net

In the realm of anti-cancer research, other pyridine-based compounds, such as thieno[2,3-b]pyridines, have been proposed to interfere with phospholipid metabolism through the inhibition of phosphatidylinositol-specific phospholipase C (PI-PLC) . mdpi.com This inhibition disrupts cellular processes essential for cancer cell growth. mdpi.com

For antibacterial agents, the oxazolidinone derivatives target the bacterial ribosome. Their unique mechanism of action involves inhibiting the initiation of protein synthesis, a crucial step for bacterial survival. This mode of action is distinct from many other antibiotic classes, making them valuable for treating infections caused by resistant strains. nih.gov

Antibacterial Activity

Derivatives incorporating the 5-fluoropyridine structure have demonstrated significant antibacterial activity. This is particularly true for compounds designed to combat drug-resistant bacterial strains.

A study focusing on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed potent activity against a range of Gram-positive bacteria. nih.gov The preliminary screening showed that all synthesized compounds in the series exhibited antibacterial effects. nih.gov One compound in particular, designated 7j, showed an inhibitory effect eight times stronger than Linezolid, a widely used oxazolidinone antibiotic. nih.gov The minimum inhibitory concentration (MIC) for this compound was as low as 0.25 µg/mL. nih.gov The table below summarizes the efficacy of a selection of these synthesized derivatives against various Gram-positive strains.

| Compound | R¹ Group | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. S. epidermidis (ATCC 12228) | MIC (µg/mL) vs. E. faecalis (ATCC 29212) |

|---|---|---|---|---|

| 6a | -H | 8 | 4 | 16 |

| 6c | -CH₃ | 4 | 2 | 8 |

| 6e | -F | 4 | 2 | 4 |

| 6g | -Cl | 2 | 1 | 2 |

| 6m | -OCH₃ | 16 | 8 | 32 |

| Linezolid (Reference) | N/A | 2 | 1 | 2 |

Structure-Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of aminopyridines, these studies have elucidated key structural features necessary for their therapeutic effects. While specific SAR studies on derivatives of this compound are not extensively detailed in the available research, analysis of related substituted pyridine (B92270) and coumarin compounds provides valuable insights.

For instance, in the development of antimalarial 3,5-diaryl-2-aminopyridines, modifications to the pyridine core and the 2-amino group were explored. These studies revealed that replacing or substituting the 2-amino group often resulted in a loss of antimalarial activity, highlighting its importance for the compound's biological function nih.gov. Conversely, the replacement of the pyridine core with a pyrazine ring led to a new series of analogues with potent oral antimalarial activity nih.gov.

In a series of synthesized amino/nitro-substituted 3-arylcoumarins, SAR analysis indicated that the antibacterial activity against Staphylococcus aureus is dependent on the substitution pattern mdpi.com. A nitro group at the 6-position of the coumarin moiety was found to be particularly important for activity, whereas the introduction of an amino substituent appeared to decrease it mdpi.com. Furthermore, studies on 3-amidocoumarin derivatives as antibiofilm agents showed that the presence of electron-donating groups and bromo substituents on the benzamido and coumarin moieties, respectively, can effectively enhance antibiofilm activity mdpi.com.

These findings from related heterocyclic compounds suggest that the amino group and the halogen substituents on the pyridine ring of this compound are likely critical determinants of the biological activity of its derivatives.

Inhibition of Biofilm Formation by Derivatives

Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. The development of agents that can inhibit or disperse biofilms is a key area of pharmaceutical research. Derivatives of various heterocyclic scaffolds, including those containing bromine, have shown promise as biofilm inhibitors.

A series of novel 2-(2-amino-6-arylpyrimidin-4-yl) quinazolin-4(3H)-ones were synthesized and evaluated for their ability to inhibit biofilm formation in both Gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (Acinetobacter baumannii) bacteria nih.gov. Several analogues demonstrated efficient inhibition of MRSA biofilm formation, with the 3-bromo phenyl substituted derivative exhibiting a half-maximal inhibitory concentration (IC50) of 20.7 μM nih.gov.

Similarly, a library of 3-amidocoumarin derivatives was synthesized and tested for antibiofilm activity against Pseudomonas aeruginosa mdpi.com. The study found that compounds featuring a bromo substituent at the C-6 position of the coumarin nucleus displayed enhanced biofilm inhibitory activity mdpi.com. For example, a derivative with a bromo group and an o-hydroxy group on the phenyl ring showed the highest antibiofilm activity, with 86% inhibition mdpi.com. Other bromo-substituted derivatives also showed significant inhibition, in the range of 50–72% mdpi.com. This suggests that the inclusion of a bromine atom, such as that in this compound, could be a favorable feature in the design of new antibiofilm agents.

| Compound Class | Derivative Substituent | Target Organism | Activity | Reference |

|---|---|---|---|---|

| Quinazolinonyl aminopyrimidines | 2,4,6-trimethoxy phenyl | MRSA | IC50: 20.7-22.4 μM | nih.gov |

| Quinazolinonyl aminopyrimidines | 4-methylthio phenyl | MRSA | IC50: 20.7-22.4 μM | nih.gov |

| Quinazolinonyl aminopyrimidines | 3-bromo phenyl | MRSA | IC50: 20.7 μM | nih.gov |

| 3-Amidocoumarins | Bromo at C-6, o-OH on phenyl | P. aeruginosa | 86% Inhibition | mdpi.com |

| 3-Amidocoumarins | Bromo substitution | P. aeruginosa | 50-72% Inhibition | mdpi.com |

Interaction with Enzymes and Receptors

The therapeutic effects of small molecules are often mediated by their specific interactions with biological macromolecules like enzymes and receptors. While direct targets for this compound have not been fully elucidated, studies on structurally similar compounds provide insights into potential mechanisms of action.

For example, certain cyanopyridone derivatives have been investigated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2), both of which are key enzymes in cancer progression mdpi.com. This suggests that pyridine-based scaffolds can be designed to target the ATP-binding sites of kinases. Additionally, derivatives of (R)-2-amino-3-triazolpropanoic acid have been developed as agonists for the glycine site of the N-Methyl-d-aspartate (NMDA) receptor, indicating a role for amino acid-like structures in modulating ion channels in the central nervous system frontiersin.org.

Given that this compound is a biochemical reagent used in drug discovery, it serves as a versatile starting material for creating more complex molecules designed to interact with a wide array of biological targets targetmol.com.

Drug Development and Optimization of Efficacy

Halogenated aminopyridines are valuable building blocks in the synthesis of pharmaceuticals. This compound serves as a key intermediate in the creation of novel drug candidates and complex Active Pharmaceutical Ingredients (APIs) targetmol.comnbinno.com. The presence of amino, bromo, and fluoro groups provides multiple reaction sites for synthetic modification, allowing for the generation of diverse chemical libraries for drug screening.

The closely related compound, 2-Amino-5-fluoropyridine (B1271945), is a crucial intermediate in the synthesis of LBM415, a peptide deformylase inhibitor, and Lemborexant, a dual orexin receptor antagonist researchgate.netmdpi.com. This highlights the importance of the fluorinated aminopyridine scaffold in approved therapeutic agents.

The process of drug development involves optimizing the efficacy and pharmacokinetic properties of a lead compound. In the development of antimalarial 3,5-diarylaminopyridines, systematic structural modifications led to the identification of a series of pyrazine analogues with potent in vivo oral activity nih.gov. One of the lead compounds from this series was found to be curative in a mouse model of malaria at a dose of 10 mg/kg administered orally nih.gov. This demonstrates how iterative chemical synthesis and biological testing, starting from a core structure like an aminopyridine, can lead to the development of effective drugs.

Molecular Docking Studies to Predict Binding Modes and Affinity

Molecular docking is a computational technique used to predict the preferred binding orientation, affinity, and interaction of a small molecule within the active site of a target protein. This method is instrumental in rational drug design and in understanding the potential biological activity of novel compounds.

Docking studies have been performed on compounds structurally related to this compound to explore their therapeutic potential. For instance, 2-Amino-3-bromo-5-nitropyridine was docked into the active site of dihydrofolate synthase inhibitor (protein 5FCT), revealing a minimum binding energy of -5.9 kcal/mol, which suggests a favorable binding interaction nih.gov. In another study, 2-amino-3-chloro-5-trifluoromethyl pyridine was evaluated as a potential antitumor agent through docking analysis against the colony-stimulating factor 1 (CSF1) receptor, a target implicated in tenosynovial giant-cell tumors nih.gov.

Furthermore, molecular docking was employed to understand the antibiofilm activity of 3-amidocoumarin derivatives by studying their binding interactions with the LasR quorum sensing receptor in P. aeruginosa mdpi.com. Similarly, newly synthesized cyanopyridone derivatives were docked into the active sites of VEGFR-2 and HER-2 enzymes to elucidate their binding modes and rationalize their anticancer activity mdpi.com.

| Compound | Target Protein | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 2-Amino-3-bromo-5-nitropyridine | Dihydrofolate synthase inhibitor (5FCT) | Antimicrobial | Binding Energy: -5.9 kcal/mol | nih.gov |

| 2-amino-3-chloro-5-trifluoromethyl pyridine | Colony-stimulating factor 1 (CSF1) receptor | Antitumor | Identified as a potential inhibitor | nih.gov |

| 3-Amidocoumarin derivatives | LasR receptor (P. aeruginosa) | Antibiofilm | Predicted binding interactions correlate with activity | mdpi.com |

| Cyanopyridone derivatives | VEGFR-2 and HER-2 | Anticancer | Elucidation of molecular binding modes | mdpi.com |

Comparison with Structurally Similar Compounds for Biological Activity

2-Amino-4-bromopyridine

The biological activity and synthetic utility of a substituted pyridine are profoundly influenced by the position of its substituents. A comparison between this compound and a structurally similar compound, 2-Amino-4-bromopyridine, illustrates this principle, particularly in terms of chemical reactivity.

The position of the bromine atom on the pyridine ring dictates the molecule's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. In the pyridine ring, the positions ortho (2- and 6-) and para (4-) to the ring nitrogen are electron-deficient. This electronic property makes them more activated towards attack by nucleophiles researchgate.net.

Consequently, 2-Amino-4-bromopyridine is more reactive in nucleophilic substitution reactions than a compound where the bromine is at the 3- or 5-position (meta positions) researchgate.net. The positive charge can be stabilized through resonance involving the ring nitrogen when the nucleophile attacks at the 4-position, which is not possible for attack at the 3- or 5-position researchgate.net. This difference in reactivity is a critical consideration for chemists when designing synthetic routes using these building blocks. While this reactivity does not directly translate to a specific biological activity, it influences the types of molecular interactions the compound can engage in and its potential metabolic pathways.

3-Amino-5-fluoropyridine

3-Amino-5-fluoropyridine is a versatile chemical intermediate extensively used in pharmaceutical research and development. chemimpex.com Its structure, featuring both an amino and a fluorine group, allows it to serve as a critical building block in the synthesis of a variety of bioactive molecules. chemimpex.com

Key Research Findings:

Therapeutic Areas: This compound is particularly valuable in the creation of novel therapeutic agents for oncology and infectious diseases. chemimpex.com It is an important intermediate for synthesizing drugs to treat conditions like duodenal ulcers and for bronchodilators. guidechem.com

Drug Synthesis: It is used in the synthesis of Ivosidenib, a medication used in cancer treatment. chemicalbook.com

Biochemical Research: Researchers utilize it as a foundational component to synthesize biologically active compounds, which aids in the study of enzyme interactions and metabolic pathways. chemimpex.com The fluorine substitution is a common strategy to enhance the efficacy of drug candidates, improve selectivity, and reduce potential side effects. chemimpex.com

4-Amino-3-bromopyridine

4-Amino-3-bromopyridine is another key pyridine intermediate in the fields of pharmaceutical and agrochemical research. chemimpex.comcymitquimica.com Its defined structure, with an amino group at the 4-position and a bromine atom at the 3-position, dictates its reactivity and utility in synthesis. cymitquimica.comlookchem.com

Key Research Findings:

Pharmaceutical Intermediate: The compound is a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.comcustchemvip.com It is particularly noted for its role in the development of anti-cancer and anti-inflammatory drugs. chemimpex.com

Synthesis of Heterocyclic Compounds: Researchers have employed 4-Amino-3-bromopyridine to create novel heterocyclic compounds, which are a cornerstone of medicinal chemistry due to their diverse biological activities. chemimpex.com

Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, which helps in understanding biological processes and developing new therapeutic strategies. chemimpex.com

2-Amino-6-fluoropyridine

2-Amino-6-fluoropyridine is a versatile building block recognized for its applications in drug discovery and agrochemical synthesis. chemimpex.com The strategic placement of the fluorine atom enhances the lipophilicity of the molecule, which can improve its ability to penetrate biological membranes—a critical attribute for drug efficacy. chemimpex.com

Key Research Findings: